Cas no 62624-29-7 (4-hydroxypyrrolidin-2-one)

4-hydroxypyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-hydroxypyrrolidin-2-one

- 4-Hydroxy-2-pyrrolidinone

- A902756

- SB17531

- DB-028925

- EN300-111516

- 2-Pyrrolidinone, 4-hydroxy-

- 2-Pyrrolidinone, 4-hydroxy-;4-Hydroxypyrrolidine-2-one;rac 4-Hydroxy-2-pyrrolidinone

- 2-Pyrrolidinone,4-hydroxy-

- A26595

- PB23182

- Z1198157723

- MFCD01687254

- SY031844

- (+/-)-4-Hydroxypyrrolidone; 4-Hydroxy-2-pyrrolidinone; DL-2-Oxo-4-hydroxy- pyrrolidine; ?-Hydroxy-?-aminobutyrolactam; ?-Amino-?-hydroxybutyric Lactam

- Q-101525

- 4-Hydroxy-pyrrolidin-2-one

- H1573

- 4-hydroxypyrrolidone

- rac 4-Hydroxy-2-pyrrolidinone

- AB05836

- SCHEMBL164603

- BCP26921

- SY025368

- 62624-29-7

- AKOS009157221

- DB-012518

- AS-15847

- 4-Hydroxy-2-pyrrolidone

- BCP07569

- AMY22949

- S-(-)-4-Hydroxy-2-pyrrolidinone

- BCP31682

- SY030867

- 96820-00-7

- CS-W018808

- (R)-beta-Hydroxy-gamma-butyrolactam

- (+-)-4-Hydroxy-2-pyrrolidinone

- 2-Pyrrolidinone, 4-hydroxy-, (+-)-

- DB-011898

- DTXSID601312173

- 25747-41-5

- (+/-)-4-Hydroxypyrrolidone; 4-Hydroxy-2-pyrrolidinone; DL-2-Oxo-4-hydroxy- pyrrolidine; ss-Hydroxy-?-aminobutyrolactam; ?-Amino-ss-hydroxybutyric Lactam

-

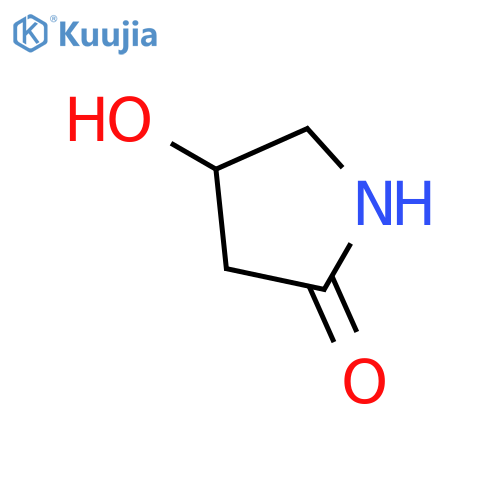

- インチ: InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)

- InChIKey: IOGISYQVOGVIEU-UHFFFAOYSA-N

- ほほえんだ: C1C(CNC1=O)O

計算された属性

- せいみつぶんしりょう: 101.048

- どういたいしつりょう: 101.048

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 91.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.4

- トポロジー分子極性表面積: 49.3A^2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.292

- ゆうかいてん: No data available

- ふってん: 363.6°Cat760mmHg

- フラッシュポイント: 173.7°C

- じょうきあつ: 0.0±1.8 mmHg at 25°C

4-hydroxypyrrolidin-2-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302 (50%) H315 (100%) H319 (100%)

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H302 (50%) H315 (100%) H319 (100%)

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-hydroxypyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H52930-1g |

4-Hydroxypyrrolidin-2-One |

62624-29-7 | 98% | 1g |

¥602.0 | 2023-09-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H858951-1g |

4-Hydroxypyrrolidin-2-One |

62624-29-7 | ≥98% | 1g |

520.00 | 2021-05-17 |

4-hydroxypyrrolidin-2-one 関連文献

-

1. Copper(II), cobalt(II), nickel(II) and zinc(II) complexes containing the enolate of N-acetyl-3-butanoyltetramic acid (Habta) and its phenylhydrazone derivative analogues. Crystal structure of [Cu(abta)2(py)2]·2H2OEfstathios Gavrielatos,Christos Mitsos,Giorgos Athanasellis,Brian T. Heaton,Alexander Steiner,Jamie F. Bickley,Olga Igglessi-Markopoulou,John Markopoulos J. Chem. Soc. Dalton Trans. 2001 639

-

2. Stereospecific synthesis of N-protected statine and its analogues via chiral tetramic acidPatrick Jouin,Bertrand Castro,Dino Nisato J. Chem. Soc. Perkin Trans. 1 1987 1177

-

Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2022 39 2209

-

Tatiana Golub,James Y. Becker Org. Biomol. Chem. 2012 10 3906

-

5. Synthesis of hydroxy pyrrolidines and piperidines via free-radical cyclisationsAndrew F. Parsons,Robert M. Pettifer J. Chem. Soc. Perkin Trans. 1 1998 651

-

Joseph P. Michael Nat. Prod. Rep. 2002 19 719

-

Sylvia Soldatou,Bill J. Baker Nat. Prod. Rep. 2017 34 585

-

8. Design of potential new HIV protease inhibitors: enantioconvergent synthesis of new pyrrolidin-3-ol, and pyrrolidin-3-one peptide conjugatesJér?me Courcambeck,Frédéric Bihel,Céline De Michelis,Gilles Quéléver,Jean Louis Kraus peptide conjugates. Jér?me Courcambeck Frédéric Bihel Céline De Michelis Gilles Quéléver Jean Louis Kraus J. Chem. Soc. Perkin Trans. 1 2001 1421

-

9. Photocyclization of NN-disubstituted benzoylacetamides and acetoacetamidesTadashi Hasegawa,Hiromu Aoyama,Yoshimori Omote J. Chem. Soc. Perkin Trans. 1 1976 2054

-

10. Approaches to the synthesis of (2R,3S)-2-hydroxymethylpyrrolidin-3-ol (CYB-3) and its C(3) epimer: a cautionary taleAlison N. Hulme,Karen S. Curley J. Chem. Soc. Perkin Trans. 1 2002 1083

4-hydroxypyrrolidin-2-oneに関する追加情報

4-Hydroxypyrrolidin-2-One: A Comprehensive Overview

4-Hydroxypyrrolidin-2-one, also known by its CAS registry number CAS No 62624-29-7, is a chemical compound that has garnered significant attention in various scientific and industrial fields. This compound, with the molecular formula C5H7NO3, belongs to the class of cyclic ketones and is characterized by its unique structure and versatile applications. In recent years, advancements in synthetic chemistry and materials science have further highlighted the potential of 4-hydroxypyrrolidin-2-one in diverse domains, making it a subject of extensive research.

The structural elucidation of 4-hydroxypyrrolidin-2-one reveals a five-membered ring system comprising four carbon atoms and one nitrogen atom. The hydroxyl group (-OH) is positioned at the fourth carbon, while the ketone group (C=O) is located at the second position. This arrangement imparts unique electronic properties to the molecule, enabling it to participate in various chemical reactions. Recent studies have demonstrated that the compound's reactivity can be modulated by altering substituents or reaction conditions, opening new avenues for its utilization in organic synthesis.

In terms of physical properties, 4-hydroxypyrrolidin-2-one exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common solvents such as water and ethanol is moderate, which facilitates its handling in laboratory settings. The compound's stability under thermal and oxidative conditions has been thoroughly investigated, with findings indicating that it remains stable under mild conditions but undergoes decomposition at elevated temperatures or in the presence of strong oxidizing agents.

The synthesis of 4-hydroxypyrrolidin-2-one can be achieved through multiple pathways, including cyclization reactions of amino alcohols or ketones. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation. For instance, the use of transition metal catalysts has been reported to significantly accelerate the cyclization process while maintaining high yields.

4-Hydroxypyrrolidin-2-one finds applications in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. In the pharmaceutical sector, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. Recent research has focused on its role as a building block for constructing complex molecular architectures with desired pharmacokinetic properties.

In addition to its traditional uses, CAS No 62624-29-7 has emerged as a valuable precursor in the development of advanced materials such as polymers and coatings. Its ability to form stable bonds with other functional groups makes it an ideal candidate for designing materials with tailored properties. For example, studies have demonstrated its potential in creating biodegradable polymers for sustainable packaging solutions.

The environmental impact of 4-hydroxypyrrolidin-2-one has also been a topic of interest among researchers. Assessments conducted under controlled conditions suggest that the compound exhibits low toxicity to aquatic organisms when present at concentrations below regulatory limits. However, further studies are required to fully understand its long-term effects on ecosystems and develop strategies for safe disposal.

In conclusion, CAS No 62624-29-7, or 4-hydroxypyrrolidin-2-one, stands out as a versatile and valuable compound with a wide range of applications across multiple industries. Ongoing research continues to uncover new possibilities for its use while addressing challenges related to sustainability and environmental safety. As scientific understanding deepens, this compound is poised to play an even more significant role in shaping future innovations.

62624-29-7 (4-hydroxypyrrolidin-2-one) 関連製品

- 25797-41-5(4-hydroxy-2-pyrrolidinone)

- 68108-18-9((4S)-4-hydroxypyrrolidin-2-one)

- 25747-41-5(4-hydroxypyrrolidin-2-one)

- 22677-21-0((4R)-4-hydroxypyrrolidin-2-one)

- 1806318-29-5(Ethyl 3-cyano-5-mercapto-2-methylbenzoate)

- 189132-01-2(Tert-butyl N-[(4-iodophenyl)methyl]carbamate)

- 2418659-90-0(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid)

- 2098105-18-9(Methyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate)

- 946272-15-7(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide)

- 2171379-23-8((3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid)